molecular formula C17H21N5OS B1664755 Pyrido(3',2':4,5)thieno(3,2-d)pyrimidin-4(3H)-one, 9-(dimethylamino)-3-(hexahydro-1H-azepin-1-yl)- CAS No. 869802-58-4

Pyrido(3',2':4,5)thieno(3,2-d)pyrimidin-4(3H)-one, 9-(dimethylamino)-3-(hexahydro-1H-azepin-1-yl)-

Cat. No. B1664755
M. Wt: 343.4 g/mol
InChI Key: GYWGXEGOXODOQU-UHFFFAOYSA-N
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Description

Potent and selective non-competitive mGluR1 antagonist and mGluR5 inhibitor, acting on mGluR1 and mGluR5 with IC50 values of 10 nM and 342 nM, respectively. Biologically active.
A-841720 is a noncompetitive antagonist of the group 1 metabotropic glutamate receptor mGluR1 with an IC50 value of 10.7 nM for inhibition of L-glutamate-induced calcium release in 1321 N1 cells. It is selective for mGluR1 over mGluR5 (IC50 = 343 nM) as well as mGluR2, mGluR4, and mGluR7, where it does not inhibit agonist-induced calcium release in HEK293 cells. It is also selective for mGluR1 over a panel of other G-coupled protein receptors as well as ligand- and voltage-gated ion channels at a concentration of 10 µM. A-841720 dose-dependently inhibits complete Freund's adjuvant-induced inflammatory pain (ED50 = 23 µmol/kg) and sciatic nerve injury-induced mechanical allodynia (ED50 = 28 µmol/kg) in rats. It also enhances cocaine seeking in mice after a prolonged abstinence following a single conditioning session when administered at a dose of 10 mg/kg per day.
A-841720 is a metabotropic glutamate receptor 1 antagonist.

Scientific Research Applications

Synthesis and Derivative Formation

  • The compound has been utilized in the synthesis of various pyrido-thieno-pyrimidin-4(3H)-ones and related heterocycles, demonstrating its versatility in creating diverse molecular structures (Ho, 2001).

  • It serves as a base for the preparation of amino, alkoxy, and alkylsulfanyl derivatives, highlighting its adaptability in chemical modifications for varied applications (Dashyan et al., 2016).

Biological Activity

  • Some derivatives of this compound have shown potential in inhibiting melanin synthesis in murine B16 cells, suggesting its utility in dermatological research (Nie et al., 2018).

  • The synthesis of novel pyrido-thieno-pyrimidine derivatives, including this compound, has revealed potential antimicrobial properties against Staphylococcus aureus, indicating its significance in antimicrobial research (Sirakanyan et al., 2021).

  • Derivatives of this compound have been investigated for their neurotropic properties, including anticonvulsant activity and sedative properties, suggesting its relevance in neurological and psychiatric research (Paronikyan et al., 2010).

Kinase Inhibition

  • This compound has been part of a series tested as phosphodiesterase IV inhibitors, relevant for the treatment of asthma and chronic obstructive pulmonary disease (COPD), highlighting its potential in respiratory disease therapeutics (Taltavull et al., 2010).

properties

IUPAC Name

5-(azepan-1-yl)-13-(dimethylamino)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5OS/c1-20(2)12-7-8-18-16-13(12)14-15(24-16)17(23)22(11-19-14)21-9-5-3-4-6-10-21/h7-8,11H,3-6,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYWGXEGOXODOQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C2C3=C(C(=O)N(C=N3)N4CCCCCC4)SC2=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10236030
Record name A-841720
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10236030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrido(3',2':4,5)thieno(3,2-d)pyrimidin-4(3H)-one, 9-(dimethylamino)-3-(hexahydro-1H-azepin-1-yl)-

CAS RN

869802-58-4
Record name A-841720
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869802584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name A-841720
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10236030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name A-841720
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8C5C9D65S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrido(3',2':4,5)thieno(3,2-d)pyrimidin-4(3H)-one, 9-(dimethylamino)-3-(hexahydro-1H-azepin-1-yl)-
Reactant of Route 2
Pyrido(3',2':4,5)thieno(3,2-d)pyrimidin-4(3H)-one, 9-(dimethylamino)-3-(hexahydro-1H-azepin-1-yl)-
Reactant of Route 3
Pyrido(3',2':4,5)thieno(3,2-d)pyrimidin-4(3H)-one, 9-(dimethylamino)-3-(hexahydro-1H-azepin-1-yl)-
Reactant of Route 4
Reactant of Route 4
Pyrido(3',2':4,5)thieno(3,2-d)pyrimidin-4(3H)-one, 9-(dimethylamino)-3-(hexahydro-1H-azepin-1-yl)-
Reactant of Route 5
Pyrido(3',2':4,5)thieno(3,2-d)pyrimidin-4(3H)-one, 9-(dimethylamino)-3-(hexahydro-1H-azepin-1-yl)-
Reactant of Route 6
Reactant of Route 6
Pyrido(3',2':4,5)thieno(3,2-d)pyrimidin-4(3H)-one, 9-(dimethylamino)-3-(hexahydro-1H-azepin-1-yl)-

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